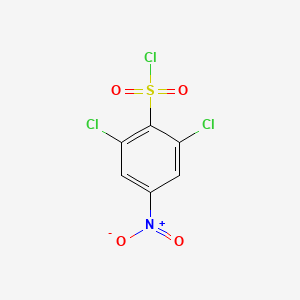
2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO4S and a molecular weight of 290.51 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 93-94 degrees Celsius . It is stored at room temperature .科学的研究の応用
Synthesis and Characterization
- Precursor in Organic Synthesis : It serves as a precursor for synthesizing complex organic compounds. For instance, it was involved in the synthesis of 1,6-dichloro-dibenzyl para-dioxin, highlighting its role in producing compounds with potential environmental impact assessments (Sun Jia-long, 2011).
- Structural Studies : Its structure was detailed through gas-phase electron diffraction and quantum chemical studies, providing insights into its molecular geometry and electronic properties (V. Petrov et al., 2009).
Medicinal Chemistry and Biology
- Antimicrobial Activity : Derivatives of 2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride have shown antimicrobial properties, suggesting its utility in developing new therapeutic agents (K. Kumar et al., 2020).
- Pro-apoptotic Effects in Cancer Therapy : Research indicates that sulfonamide derivatives, synthesized from this compound, activate apoptotic pathways in cancer cells, marking its potential in cancer treatment (A. Cumaoğlu et al., 2015).
Environmental Science
- Pollutant Degradation : Studies on the degradation of azo dyes in water treatment processes have explored the effects of chloride ions, implicating the role of derivatives like this compound in forming chlorinated aromatic compounds during advanced oxidation processes (Ruixia Yuan et al., 2011).
Analytical Chemistry
- Microextraction and Detection : Its derivatives have been subjects of analytical studies, such as using solidified floating organic drop microextraction (SFODME) for determining trace amounts in water, demonstrating its relevance in environmental monitoring and analysis (S. Dadfarnia et al., 2012).
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Similar compounds often act through electrophilic aromatic substitution . In this process, the electrophile (in this case, 2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This is then followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its use in proteomics research , it is likely that it interacts with one or more biochemical pathways involving protein synthesis or modification.
Result of Action
Based on its use in proteomics research , it may have effects on protein synthesis or modification.
生化学分析
Biochemical Properties
2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the activity of enzymes and proteins, making it a valuable tool in studying protein function and enzyme kinetics. The compound is known to react with lysine residues in proteins, which can affect protein structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit certain signaling pathways by modifying key proteins involved in these pathways. Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to amino groups in proteins, forming stable sulfonamide bonds. This modification can inhibit or activate enzymes, depending on the specific protein and the site of modification. The compound can also interfere with protein-protein interactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can be used to study specific biochemical pathways without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes in these pathways. The compound has been shown to interact with enzymes involved in amino acid metabolism, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound can be taken up by cells through passive diffusion or active transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s ability to interact with specific biomolecules and exert its effects on cellular processes .
特性
IUPAC Name |
2,6-dichloro-4-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDGAHVHISUVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74875-17-5 |
Source


|
| Record name | 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid](/img/structure/B2597369.png)
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2597371.png)
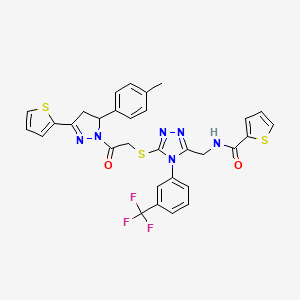
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2597373.png)
![N-[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]-2-chloropropanamide](/img/structure/B2597375.png)
![methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2597376.png)
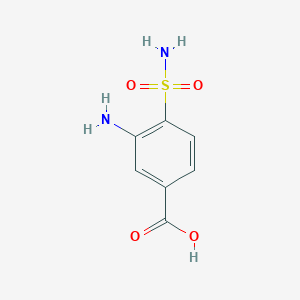

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2597382.png)
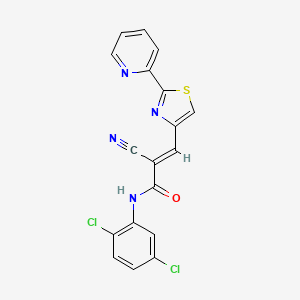

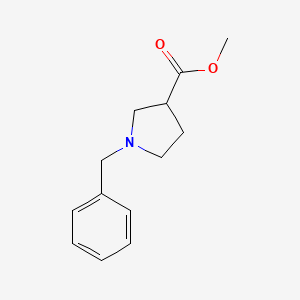
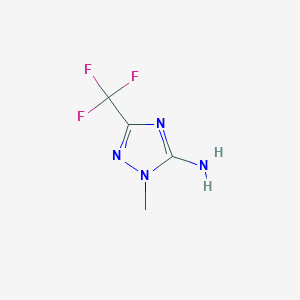
![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)
